2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
2-(2-Azabicyclo[221]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield epoxides, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane:
7-Oxabicyclo[2.2.1]heptane: Features an oxygen bridge and is studied for its inhibition of protein phosphatases.
Uniqueness
2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of a bicyclic structure with both nitrogen and oxygen heteroatoms, providing distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-3-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H20N2O/c1-7(2)10-6-15-12(14-10)11-8-3-4-9(5-8)13-11/h7-11,13H,3-6H2,1-2H3 |
InChI Key |
JMPPHXDBROUTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2C3CCC(C3)N2 |
Origin of Product |
United States |
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